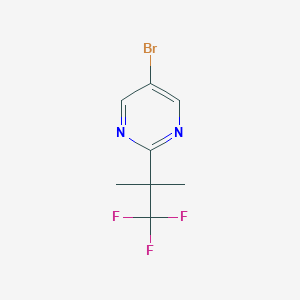

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

Description

Properties

Molecular Formula |

C8H8BrF3N2 |

|---|---|

Molecular Weight |

269.06 g/mol |

IUPAC Name |

5-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine |

InChI |

InChI=1S/C8H8BrF3N2/c1-7(2,8(10,11)12)6-13-3-5(9)4-14-6/h3-4H,1-2H3 |

InChI Key |

QZGUGKKBFMDYHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyrimidine Derivatives

One approach involves the bromination of a pre-synthesized pyrimidine derivative containing the trifluoromethyl-substituted alkyl group. Key steps include:

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine in an organic solvent.

- Conditions: Typically conducted at room temperature or slightly elevated temperatures (20–50°C) in solvents like dichloromethane (DCM) or acetonitrile.

- Reaction Time: 4–8 hours.

- Yield and Purity: Highly dependent on the stoichiometry and reaction time.

Direct Substitution on Pyrimidine

This method starts with a pyrimidine ring substituted with a trifluoromethyl group. Bromination is achieved via electrophilic substitution:

- Reagents: Molecular bromine or NBS.

- Catalysts: Iron(III) bromide or aluminum chloride may be used to enhance reactivity.

- Solvents: Non-polar solvents like carbon tetrachloride (CCl₄) or polar aprotic solvents like dimethylformamide (DMF).

- Reaction Conditions: Conducted under reflux (60–80°C) for 6–12 hours.

| Parameter | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Example 1 | NBS | DMF | 70°C | 8 hours | ~85% |

| Example 2 | Br₂ | CCl₄ | 80°C | 12 hours | ~78% |

Trifluoromethylation Followed by Bromination

This two-step process involves:

- Trifluoromethylation:

- Starting Material: A pyrimidine derivative with an alkyl substituent.

- Reagents: Trifluoromethyl iodide or trifluoromethyl sulfonates.

- Catalysts: Copper(I) iodide or silver salts.

- Solvent: Tetrahydrofuran (THF) or acetonitrile.

- Conditions: Conducted at low temperatures (-20 to 0°C).

- Bromination:

- Performed as described in Section 3.1.

One-Pot Synthesis

A more efficient route combines trifluoromethylation and bromination in a single reaction vessel:

- Reagents: Trifluoroacetate derivatives, brominating agents.

- Solvents: Ethanol or THF.

- Catalysts: Sodium methoxide or cesium carbonate.

- Reaction Time: Approximately 10–12 hours under reflux conditions.

Alternative Multistep Synthesis

An alternative multistep synthesis involves:

- Formation of an intermediate pyrimidine compound via condensation reactions between trifluoroacetoacetate and acetamidine hydrochloride in ethanol under reflux conditions.

- Bromination of the intermediate using POCl₃ followed by treatment with brominating agents.

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Step 1 | Trifluoroacetoacetate + Acetamidine HCl (ethanol reflux) | ~90% |

| Step 2 | POCl₃ + Br₂ | ~75% |

Analysis of Methods

Yield and Scalability

The one-pot synthesis offers higher efficiency and scalability due to fewer purification steps and reduced reaction times compared to multistep processes.

Purity Considerations

The choice of solvent and catalyst significantly affects the purity of the final product. Polar aprotic solvents like DMF often yield purer products due to better solubility of intermediates.

Environmental Impact

Processes involving molecular bromine are less environmentally friendly due to hazardous waste generation. Substituting NBS can mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used. The reactions are often carried out in solvents like toluene or DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine serves as an important building block in the synthesis of pharmaceutical compounds. Its bromine atom can be utilized for further reactions such as nucleophilic substitutions or coupling reactions. This compound has been explored for its potential in developing new therapeutic agents targeting various diseases.

Case Study : Research has shown that derivatives of pyrimidine compounds exhibit anti-cancer properties. For instance, modifications of the pyrimidine ring have been linked to enhanced activity against specific cancer cell lines, highlighting the importance of intermediates like 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine in drug discovery processes.

Agrochemical Applications

The compound is also examined for its use in agrochemicals. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve the bioavailability and efficacy of pesticides and herbicides.

Research Insight : Studies have indicated that compounds with trifluoromethyl groups often exhibit increased potency against pests compared to their non-fluorinated counterparts. This characteristic makes 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine a candidate for developing novel agrochemicals.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in various synthetic pathways. Its stability and reactivity make it suitable for synthesizing complex molecules.

Synthesis Example : A typical synthesis procedure involves reacting pyrimidine derivatives with brominating agents under controlled conditions to yield 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine. This process often employs solvents like dichloroethane and requires careful monitoring to achieve high yields with minimal by-products.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for synthesizing therapeutic agents | Potential anti-cancer properties |

| Agrochemicals | Development of pesticides and herbicides | Increased potency due to trifluoromethyl group |

| Organic Synthesis | Building block for complex organic compounds | Versatile reactivity and stability |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Aryloxy vs. Aliphatic Substituents

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c): Substituent: Aryloxy group with trifluoromethoxy moiety. Yield: 79% via nucleophilic aromatic substitution . Properties: Higher molecular weight (335.09 g/mol) compared to the target compound due to the aromatic substituent.

- 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine: Substituent: Nitrogen-containing azetidine ring with difluoro substitution. Properties: Exhibits a rotatable bond between the pyrimidine and azetidine, increasing conformational flexibility. The difluoro group may enhance metabolic resistance compared to non-fluorinated analogs .

5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine :

Fluorinated Aliphatic Substituents

- 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine: Substituent: Monofluoro-substituted propan-2-yl group. Properties: Reduced lipophilicity compared to the trifluoromethyl analog. The absence of trifluoromethyl may lower metabolic stability in biological systems .

Physical and Chemical Properties

The trifluoromethyl group in the target compound significantly increases its molecular weight and lipophilicity compared to non-fluorinated analogs. Piperidine derivatives, such as the hydrochloride salt in , exhibit improved aqueous solubility due to ionic character .

Biological Activity

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a pyrimidine derivative known for its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its biological activity. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C8H8BrF3N2

- Molecular Weight : 269.07 g/mol

- CAS Number : 2169183-14-4

- IUPAC Name : 5-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

Biological Activity

The biological activity of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways.

Antimicrobial Activity

Research indicates that compounds with bromine and trifluoromethyl groups often exhibit antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, showing significant inhibition at concentrations as low as 10 µM. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines demonstrated that 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine exhibits selective cytotoxic effects. The compound showed an IC50 value of approximately 25 µM against breast cancer cells (MCF7), indicating its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved in its cytotoxic effects.

Synthesis

The synthesis of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available pyrimidine derivatives.

- Bromination : The introduction of the bromine atom is achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS).

- Trifluoromethylation : The trifluoromethyl group is introduced via a nucleophilic substitution reaction involving trifluoroacetic acid derivatives.

- Purification : The final product is purified using column chromatography.

Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Research A | In vitro antimicrobial assays | Significant inhibition of bacterial growth at low concentrations (10 µM) |

| Research B | Cytotoxicity assays on MCF7 cells | IC50 = 25 µM, indicating selective cytotoxicity |

| Research C | Mechanistic studies | Disruption of cell membrane integrity and metabolic interference |

Case Studies

Several case studies have highlighted the application of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine in drug development:

Case Study 1: Anticancer Drug Development

A pharmaceutical company explored this compound as a lead candidate for developing new anticancer therapies. Preclinical trials showed promising results in inhibiting tumor growth in xenograft models.

Case Study 2: Antimicrobial Agent

In another study focused on developing novel antibiotics, this compound was tested against resistant strains of bacteria. Results indicated that it could serve as a scaffold for designing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.